

Technical Characterization Guide: 2-Amino-6-methylpyrimidine-4-boronic Acid[1]

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Compound of Interest

Compound Name: 2-Amino-6-methylpyrimidine-4-boronic acid

Cat. No.: B13126878

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Executive Summary

2-Amino-6-methylpyrimidine-4-boronic acid (Target Analyte) is a functionalized heterocyclic building block.[1] Its characterization is frequently complicated by the inherent instability of the carbon-boron bond in electron-deficient heteroaromatics (protodeboronation) and the equilibrium between the free boronic acid and its cyclic trimer (boroxine).[1]

This guide outlines a self-validating analytical workflow using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). It distinguishes the target molecule from common impurities such as the deboronated byproduct (2-amino-4-methylpyrimidine) and the boroxine anhydride.[1]

Chemical Profile & Properties[2][3][4][5][6][7]

Property	Specification
Systematic Name	(2-Amino-6-methylpyrimidin-4-yl)boronic acid
Molecular Formula	
Molecular Weight	152.95 g/mol
Monoisotopic Mass	153.07 Da (B)
Solubility	Soluble in DMSO, MeOH; sparingly soluble in
Stability	Hygroscopic; prone to dehydration (boroxine) and protodeboronation

Mass Spectrometry (MS) Analysis[4][5][8][9]

Experimental Protocol (ESI-MS)

Objective: Confirm molecular weight and assess the ratio of free acid to boroxine.

- Sample Preparation: Dissolve ~0.1 mg of sample in HPLC-grade Methanol (MeOH). Note: Avoid water to minimize hydrolysis artifacts, though boronic acids often esterify with MeOH to form methyl boronates.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).
- Injection: Direct infusion or LC-MS (Column: C18, Mobile Phase: + 0.1% Formic Acid).
- Parameters: Capillary Voltage: 3.0 kV; Cone Voltage: 20–40 V (Keep low to prevent in-source fragmentation).

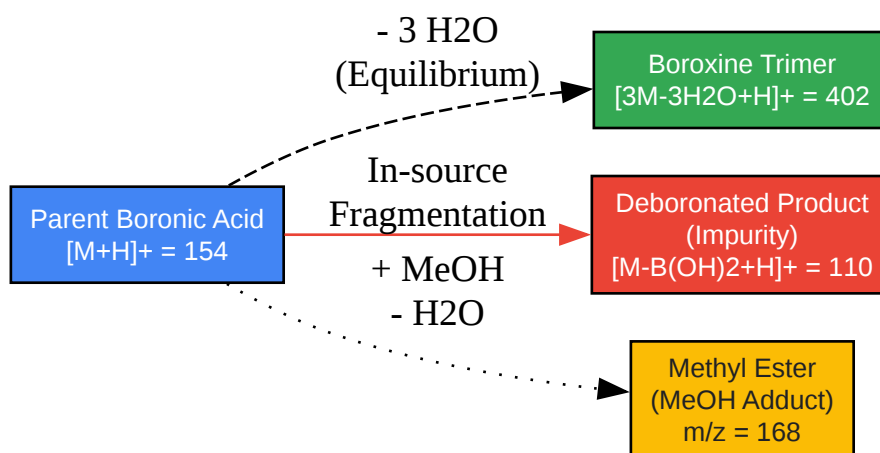
Diagnostic Ions & Fragmentation

The mass spectrum typically exhibits a complex profile due to the equilibrium between the monomeric acid and the trimeric boroxine.

Ion Species	m/z (ESI+)	Description
	154.1	Protonated monomer (Free Boronic Acid).[1]
	136.1	Dehydrated fragment (characteristic of boronic acids).
	402.2	Protonated Boroxine Trimer.[1] Often the base peak in dry solvents.
	110.1	Protodeboronation Product (2-amino-4-methylpyrimidine).[1] Indicates sample degradation.
	168.1	Methyl boronate ester (artifact of MeOH solvent).

Fragmentation Pathway Diagram

The following diagram illustrates the equilibrium and fragmentation pathways observed in MS.



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Caption: ESI-MS pathways showing the equilibrium between the monomeric acid and the boroxine trimer, alongside common artifacts.

NMR Spectroscopy Analysis Experimental Protocol

Objective: Structural validation and purity assessment.

- Solvent Selection: DMSO-
is mandatory.^[1]
 - Reasoning: Boronic acids are often insoluble in
. (Methanol-
) causes rapid exchange of the boronic acid protons (
) and amine protons (
) , erasing key diagnostic signals.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Acquisition:
 - ¹H NMR: 16–32 scans, relaxation delay (
)
2.0 s.
 - ¹¹B NMR: Critical for confirming the presence of the C-B bond (Quartz tubes recommended but not strictly required for qualitative checks).

Predicted Spectral Data (Reference Standard)

Data synthesized from pyrimidine boronic acid analogs and substituent increments.

H NMR (400 MHz, DMSO-

)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.20 – 8.50	Broad Singlet	2H		Diagnostic. Disappears with shake.[1] Broadness indicates H- bonding.[1]
7.05	Singlet	1H	Ar-H (C5)	Chemical shift is sensitive to the electronic effect of the Boron at C4.
6.60	Broad Singlet	2H		Exchangeable. Sharpens if sample is dry; broadens with moisture.
2.35	Singlet	3H	(C6)	Characteristic methyl on pyrimidine ring.

C NMR (100 MHz, DMSO-

)

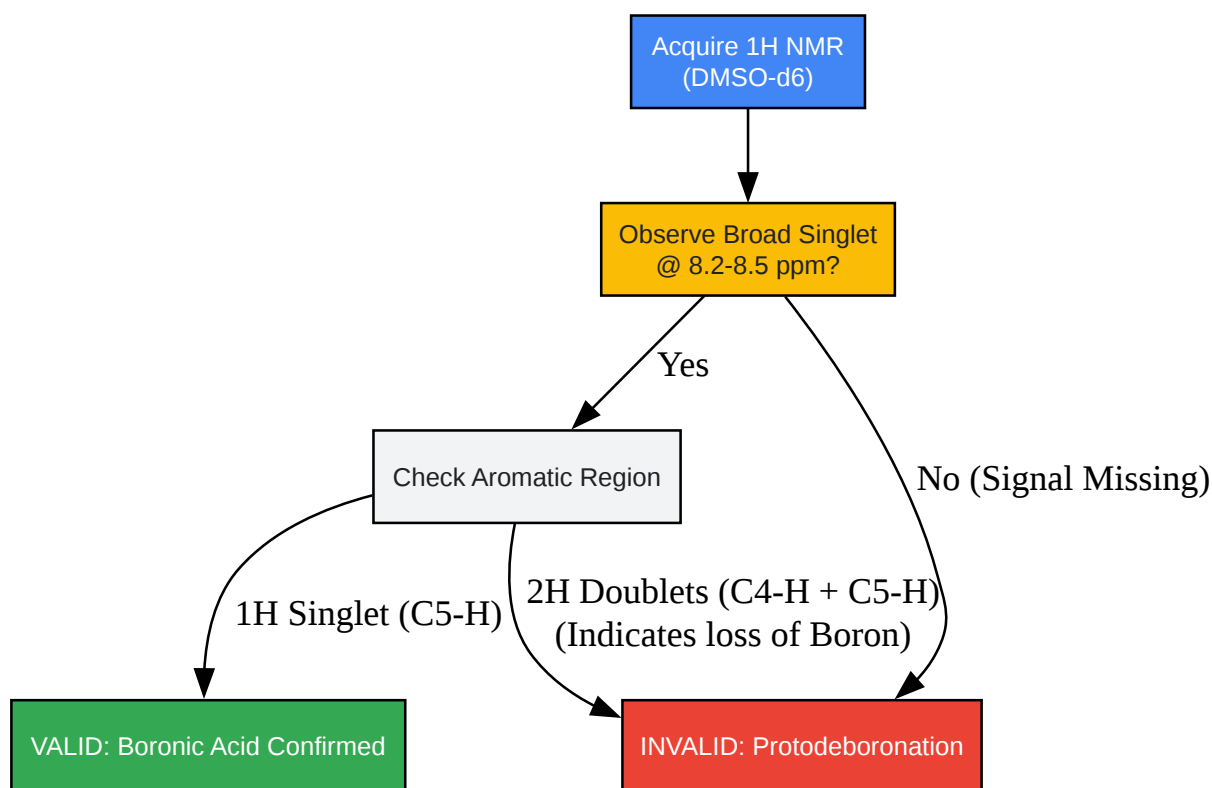
Shift (ppm)	Assignment	Notes
168.5	C4 (C-B)	Often Invisible. The carbon directly attached to Boron broadens significantly due to scalar coupling with the quadrupolar Boron nucleus (B,). ^[1]
166.2	C6 (C-Me)	Quaternary carbon next to methyl. ^[1]
163.8	C2 (C-)	Deshielded by adjacent nitrogens. ^[1]
118.5	C5 (Ar-CH)	Aromatic methine. ^[1]
24.1		Methyl group.

B NMR (128 MHz, DMSO-

-)
- 28.0 – 30.0 ppm: Broad singlet.
 - Interpretation: Characteristic range for aryl boronic acids (hybridized). A shift to ~20 ppm would indicate boronate ester formation or tetrahedral boronate species (sp).

Structural Validation Logic

The following Graphviz diagram depicts the logic flow for confirming the structure and ruling out the deboronated impurity.



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Caption: Decision tree for validating the integrity of the C-B bond using proton NMR.

Troubleshooting & Quality Control

Protodeboronation

The 2-amino group donates electron density into the ring, making the C-B bond susceptible to hydrolytic cleavage, especially under acidic or basic conditions.

- QC Check: If the MS shows a dominant peak at m/z 110 and NMR shows two aromatic protons (doublets) instead of one singlet, the sample has degraded to 2-amino-4-methylpyrimidine.

Boroxine Formation

Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines). This is not necessarily degradation but a physical state change.

- Handling: To revert the boroxine to the free acid, add a small amount of water or aqueous base during the reaction setup. In NMR (DMSO-
(d_6)), the presence of water (from the solvent) usually hydrolyzes the boroxine back to the acid monomer, simplifying the spectrum.

References

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Sources

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